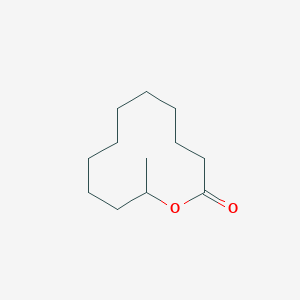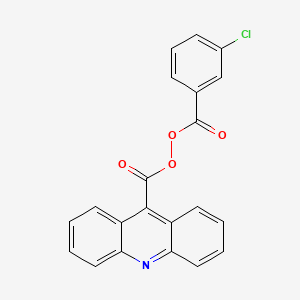
(3-Chlorobenzoyl) acridine-9-carboperoxoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorobenzoyl) acridine-9-carboperoxoate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a 3-chlorobenzoyl group and an acridine-9-carboperoxoate moiety, which contribute to its unique chemical properties and reactivity.
准备方法
The synthesis of (3-Chlorobenzoyl) acridine-9-carboperoxoate typically involves the following steps:
Formation of 3-Chlorobenzoyl Chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of Acridine-9-Carboxylic Acid: Acridine-9-carboxylic acid can be synthesized through various methods, including the oxidation of acridine with potassium permanganate.
Coupling Reaction: The final step involves the coupling of 3-chlorobenzoyl chloride with acridine-9-carboxylic acid in the presence of a base such as pyridine to form this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
(3-Chlorobenzoyl) acridine-9-carboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(3-Chlorobenzoyl) acridine-9-carboperoxoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other acridine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (3-Chlorobenzoyl) acridine-9-carboperoxoate involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also interact with other molecular targets and pathways, contributing to its biological activities.
相似化合物的比较
(3-Chlorobenzoyl) acridine-9-carboperoxoate can be compared with other acridine derivatives, such as:
Acriflavine: Known for its antibacterial and antimalarial properties.
Proflavine: Used as an antiseptic and disinfectant.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to other acridine derivatives.
属性
CAS 编号 |
109392-91-8 |
|---|---|
分子式 |
C21H12ClNO4 |
分子量 |
377.8 g/mol |
IUPAC 名称 |
(3-chlorobenzoyl) acridine-9-carboperoxoate |
InChI |
InChI=1S/C21H12ClNO4/c22-14-7-5-6-13(12-14)20(24)26-27-21(25)19-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)19/h1-12H |
InChI 键 |
BRQHESDGSLDBFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)OOC(=O)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
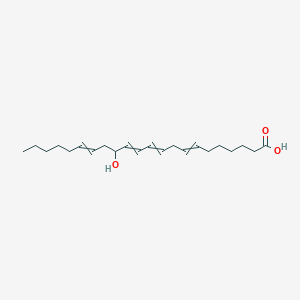
![N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14337671.png)
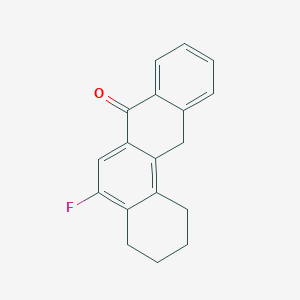
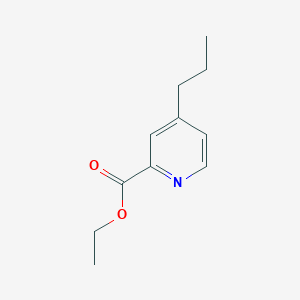

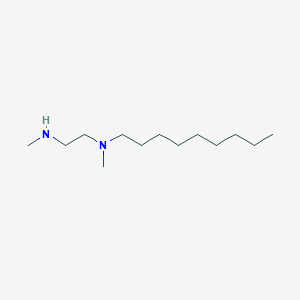
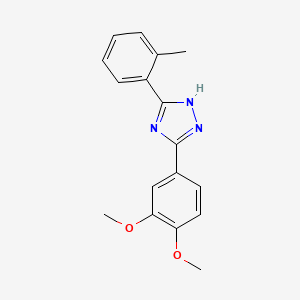

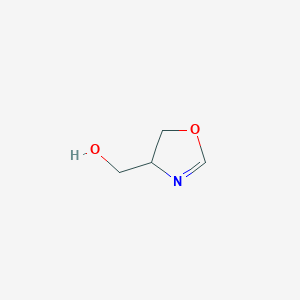
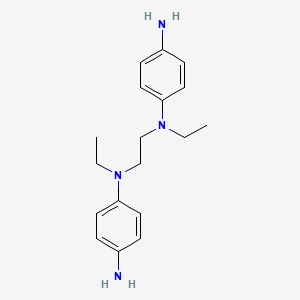
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
